molecular formula C8H7BrN2 B1292587 6-Bromo-5-methyl-1H-indazole CAS No. 1000343-69-0

6-Bromo-5-methyl-1H-indazole

Cat. No. B1292587
Key on ui cas rn: 1000343-69-0
M. Wt: 211.06 g/mol
InChI Key: YLLZDOJZLKUKEA-UHFFFAOYSA-N
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Patent
US09079891B2

Procedure details

To a solution of 6-bromo-5-methyl-1H-indazole (31, 211 mg, 1 mmol) in 5 ml dry THF was carefully added sodium hydride (200 mg, 60%). The suspension was stirred at r.t for 2 h before addition of methyl iodide (93 μl, 1.5 eq). After stirring at r.t. for 3 h, the reaction mixture was worked up with EA/brine. Org. phase was dried over sodium sulfate, concentrated and then subjected to silica gel column chromatography (0-50%-100% B; A: hexane; B: 50% EA in hexane) to give 101.4 mg of 6-bromo-1,5-dimethyl-1H-indazole (32) as white solid (yield: 45.0%; purity>95%) and 99.9 mg of 6-bromo-2,5-dimethyl-2H-indazole (33) as white solid (yield: 44.4%; purity>95%).
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
93 μL
Type
reactant
Reaction Step Three
Name
EA brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][C:3]=1[CH3:11].[H-].[Na+].CI.[CH3:16]C(=O)OCC.[Cl-].[Na+].O>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][N:8]2[CH3:16])=[CH:4][C:3]=1[CH3:11].[Br:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]2[C:9]([CH:10]=1)=[N:8][N:7]([CH3:16])[CH:6]=2 |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
211 mg
Type
reactant
Smiles
BrC1=C(C=C2C=NNC2=C1)C
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
93 μL
Type
reactant
Smiles
CI
Step Four
Name
EA brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O.[Cl-].[Na+].O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at r.t. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C2C=NN(C2=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 101.4 mg
Name
Type
product
Smiles
BrC=1C(=CC2=CN(N=C2C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 99.9 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09079891B2

Procedure details

To a solution of 6-bromo-5-methyl-1H-indazole (31, 211 mg, 1 mmol) in 5 ml dry THF was carefully added sodium hydride (200 mg, 60%). The suspension was stirred at r.t for 2 h before addition of methyl iodide (93 μl, 1.5 eq). After stirring at r.t. for 3 h, the reaction mixture was worked up with EA/brine. Org. phase was dried over sodium sulfate, concentrated and then subjected to silica gel column chromatography (0-50%-100% B; A: hexane; B: 50% EA in hexane) to give 101.4 mg of 6-bromo-1,5-dimethyl-1H-indazole (32) as white solid (yield: 45.0%; purity>95%) and 99.9 mg of 6-bromo-2,5-dimethyl-2H-indazole (33) as white solid (yield: 44.4%; purity>95%).
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
93 μL
Type
reactant
Reaction Step Three
Name
EA brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][C:3]=1[CH3:11].[H-].[Na+].CI.[CH3:16]C(=O)OCC.[Cl-].[Na+].O>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][N:8]2[CH3:16])=[CH:4][C:3]=1[CH3:11].[Br:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]2[C:9]([CH:10]=1)=[N:8][N:7]([CH3:16])[CH:6]=2 |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
211 mg
Type
reactant
Smiles
BrC1=C(C=C2C=NNC2=C1)C
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
93 μL
Type
reactant
Smiles
CI
Step Four
Name
EA brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O.[Cl-].[Na+].O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at r.t. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C2C=NN(C2=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 101.4 mg
Name
Type
product
Smiles
BrC=1C(=CC2=CN(N=C2C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 99.9 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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